molecular formula C18H21NO2S2 B6440239 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(phenylsulfanyl)propanamide CAS No. 2549014-42-6

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(phenylsulfanyl)propanamide

Cat. No. B6440239
CAS RN: 2549014-42-6
M. Wt: 347.5 g/mol
InChI Key: UZILLBWHHJZYIC-UHFFFAOYSA-N
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Description

The compound “N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(phenylsulfanyl)propanamide” is a complex organic molecule. It contains a benzothiophene ring, which is a system containing a benzene ring fused with a thiophene ring . The benzothiophene system is part of many biologically active compounds, including some that show anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, a phenylsulfanyl group, and a propanamide group. The benzothiophene ring system is a bicyclic compound consisting of a benzene ring fused to a thiophene ring .

Future Directions

The future research directions could involve studying the biological activity of this compound, particularly its potential anticancer activity. The comparison between the activity of the newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of good anticancer agents .

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-17(9-12-22-14-5-2-1-3-6-14)19-13-18(21)10-4-7-16-15(18)8-11-23-16/h1-3,5-6,8,11,21H,4,7,9-10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZILLBWHHJZYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)CCSC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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